molecular formula C9H14N2O2 B3226616 2-(5,6-Dimethoxypyridin-2-yl)ethanamine CAS No. 1256825-11-2

2-(5,6-Dimethoxypyridin-2-yl)ethanamine

Cat. No.: B3226616
CAS No.: 1256825-11-2
M. Wt: 182.22 g/mol
InChI Key: FUVKNHPYYYEYFC-UHFFFAOYSA-N
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Description

2-(5,6-Dimethoxypyridin-2-yl)ethanamine is a pyridine derivative featuring a 2-ethylamine substituent and methoxy groups at the 5- and 6-positions of the pyridine ring. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol (calculated from and ). Its physicochemical properties, such as solubility and basicity, are influenced by the methoxy substituents and the ethylamine moiety .

Properties

IUPAC Name

2-(5,6-dimethoxypyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-12-8-4-3-7(5-6-10)11-9(8)13-2/h3-4H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVKNHPYYYEYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735887
Record name 2-(5,6-Dimethoxypyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256825-11-2
Record name 2-(5,6-Dimethoxypyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethoxypyridin-2-yl)ethanamine typically involves the reaction of this compound with other reagents under specific conditions. For example, one method involves the reaction of this compound with 4-trifluoromethylhydrocinnamic acid in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent . The reaction is carried out in dichloromethane (DCM) at 0°C and stirred overnight as it approaches ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethoxypyridin-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups and the ethanamine group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2-(5,6-Dimethoxypyridin-2-yl)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethoxypyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-(5,6-Dimethoxypyridin-2-yl)ethanamine and related compounds:

Compound Name Molecular Formula Substituents on Pyridine Ring Key Structural Differences Potential Biological Implications References
This compound C₉H₁₄N₂O₂ 5-OCH₃, 6-OCH₃, 2-CH₂CH₂NH₂ Reference compound Enhanced receptor binding due to dual methoxy groups
(5,6-Dimethoxypyridin-2-yl)methanamine C₈H₁₂N₂O₂ 5-OCH₃, 6-OCH₃, 2-CH₂NH₂ Shorter amine chain (methanamine vs. ethanamine) Reduced lipophilicity; possible lower membrane permeability
2-(5-Methoxypyridin-2-yl)ethanamine C₈H₁₂N₂O 5-OCH₃, 2-CH₂CH₂NH₂ Lacks 6-OCH₃ group Reduced steric hindrance; altered electronic effects
1-(6-Ethoxypyridin-2-yl)methanamine C₈H₁₂N₂O 6-OCH₂CH₃, 2-CH₂NH₂ Ethoxy group at 6-position; methanamine chain Increased metabolic stability (ethoxy vs. methoxy)
(5,6-Dimethoxypyridin-2-yl)methanol C₈H₁₁NO₃ 5-OCH₃, 6-OCH₃, 2-CH₂OH Hydroxyl group replaces amine Higher polarity; reduced basicity
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine C₉H₁₄N₂O₂ 6-OCH₂CH₂OCH₃, 3-CH₂NH₂ Extended ether chain at 6-position Enhanced solubility; potential metabolic liability

Substituent Effects on Pharmacokinetics and Bioactivity

  • Methoxy vs.
  • Amine Chain Length : The ethanamine side chain in this compound provides greater conformational flexibility compared to methanamine analogs, possibly improving interactions with hydrophobic binding pockets in enzymes or receptors .

Physicochemical Properties

  • Solubility : Compounds with extended ether chains (e.g., [6-(2-methoxyethoxy)pyridin-3-yl]methanamine) exhibit higher aqueous solubility due to increased polarity, whereas methanamine derivatives (e.g., (5,6-Dimethoxypyridin-2-yl)methanamine) are more lipophilic .
  • Basicity: The primary amine in ethanamine derivatives (pKa ~9–10) is more basic than hydroxyl groups in analogs like (5,6-Dimethoxypyridin-2-yl)methanol, affecting ionization and membrane permeability .

Biological Activity

2-(5,6-Dimethoxypyridin-2-yl)ethanamine, often referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its interactions with neurotransmitter systems, particularly the serotonin receptors.

Chemical Structure and Properties

The chemical formula for this compound is C_10H_14N_2O_2. Its structure consists of a pyridine ring substituted with two methoxy groups at the 5 and 6 positions and an ethylamine side chain. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with serotonin receptors. Below are key findings regarding its biological effects:

Serotonin Receptor Interaction

  • Agonistic Activity : The compound has shown agonistic properties at the 5-HT_2A and 5-HT_2C serotonin receptors. In vitro studies have reported EC50 values of approximately 1.6 nM for 5-HT_2A and 5.8 nM for 5-HT_2C receptors, indicating high potency as a receptor agonist .
  • Selectivity : Compared to other compounds in its class, this compound demonstrates a favorable selectivity profile towards the 5-HT_2A receptor over the 5-HT_2C receptor, which may contribute to its therapeutic potential in treating mood disorders .

Neuropharmacological Effects

Studies have suggested that this compound may influence mood and cognition through modulation of serotonergic pathways. Its ability to act as a partial agonist could lead to anxiolytic or antidepressant effects without the full activation associated with stronger agonists.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Animal Models : In rodent models, administration of this compound resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests. This suggests potential anxiolytic properties .
  • Cognitive Function : Another study indicated improvements in cognitive function among treated subjects, highlighting its potential role in enhancing memory and learning processes through serotonergic modulation .

The mechanism by which this compound exerts its biological effects is primarily through binding to serotonin receptors:

  • Receptor Binding : The compound binds to the active sites of serotonin receptors, leading to downstream signaling that affects neurotransmitter release and neuronal excitability.
  • Modulation of Neurotransmission : By selectively activating serotonin receptors, it can enhance serotonergic transmission which is often dysregulated in mood disorders.

Comparative Analysis

The following table summarizes key characteristics of this compound compared to similar compounds:

CompoundEC50 (nM) at 5-HT_2AEC50 (nM) at 5-HT_2CSelectivity Ratio
This compound1.65.8High
Compound A (e.g., DOI)0.83.0Moderate
Compound B (e.g., LSD)0.10.4Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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